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5-oxo-2H-furan-3-carboxylic acid

Cat. No.: B15095881
M. Wt: 128.08 g/mol
InChI Key: MBBCUMUIGBKUEC-UHFFFAOYSA-N
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Description

5-Oxo-2H-furan-3-carboxylic acid, also referred to as aconic acid , is a chemical compound with the molecular formula C5H4O4 and a molecular weight of 128.08 g/mol . It belongs to the class of organic compounds known as furans, which are five-membered aromatic rings with four carbon atoms and one oxygen atom . Furan and its derivative structures, including reduced forms, are significant core structures found in many biologically active natural products and are highly valuable as building blocks in synthetic organic chemistry . Researchers value these compounds for their potential biological activities, which have been shown in various furan derivatives to include antitumor, cytotoxic, and antimicrobial properties . This makes them useful scaffolds in medicinal chemistry for the development of novel therapeutic agents. Furthermore, furan-based compounds find applications beyond pharmaceuticals, including in the development of agrochemicals, dyes, and flavoring compounds . As a versatile synthetic intermediate, this compound can be utilized in multi-component reactions to construct more complex, drug-like molecules . This product is intended for research and development purposes only. CAS Number : 174655-88-0 Molecular Formula : C5H4O4 Molecular Weight : 128.08 g/mol Physical State : Solid Note : This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4O4 B15095881 5-oxo-2H-furan-3-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxo-2H-furan-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O4/c6-4-1-3(2-9-4)5(7)8/h1H,2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBCUMUIGBKUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Oxo 2h Furan 3 Carboxylic Acid and Analogues

Direct Synthesis Approaches to the Furanone Ring System

Direct approaches focus on constructing the heterocyclic furanone core through various cyclization and oxidation reactions.

The formation of the lactone ring, a cyclic ester, is a critical step in synthesizing furanones. This is often achieved through oxidation reactions. One effective method involves the oxidative cleavage of substrates like tetrahydrofuran-2-methanols to yield γ-lactones using an oxidant such as Oxone. organic-chemistry.org Another approach is the aerobic oxidative lactonization of diols, which can be catalyzed by copper/nitroxyl systems under mild conditions using air as the oxidant. organic-chemistry.org For instance, a Cu/ABNO catalyst is effective for symmetrical diols, while a Cu/TEMPO system shows high selectivity for less hindered unsymmetrical diols. organic-chemistry.org

The Baeyer-Villiger oxidation of cyclic ketones also serves as a reliable method for lactone synthesis. organic-chemistry.org This reaction converts cyclic ketones into the corresponding lactones using peroxy acids or other oxidizing agents like Oxone in a buffered aqueous solution, which presents a green chemistry approach. organic-chemistry.org Furthermore, oxidative cyclization reactions using amides as trapping groups have been developed for the synthesis of furanones. nih.gov

Table 1: Selected Oxidation Methods for Lactone Formation

Starting Material Reagents/Catalyst Product Type Reference
Diols Cu/nitroxyl catalysts, Air Lactone organic-chemistry.org
Cyclic Ketones Oxone, Buffered H₂O Lactone organic-chemistry.org
Tetrahydrofuran-2-methanols Oxone, Catalyst γ-Lactone organic-chemistry.org
Alkenes and Anhydrides Cu-catalyst, O₂ γ-Lactone organic-chemistry.org

Cyclization reactions are fundamental to forming the furanone ring. A variety of methods exist, often tailored to the desired substitution pattern. Base-induced intramolecular cyclization of specific sulfonium (B1226848) salts, such as (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts, can yield 2-unsubstituted 5-aryl-3(2H)-furanones efficiently under mild conditions. organic-chemistry.org

Electrophilic cyclization is another powerful technique. For example, 3-alkynoate esters and their corresponding acids can be converted into highly substituted 2(3H)-furanones using electrophiles like iodine (I₂), iodine monochloride (ICl), or phenylselenyl chloride (PhSeCl). nih.govacs.org These reactions proceed under mild conditions and are tolerant of various functional groups. nih.govacs.org It has been noted that 3-alkynoic acids often provide better results in these electrophilic cyclizations than their corresponding esters. acs.org

Metal-catalyzed cyclizations are also prevalent. Gold catalysts, for instance, can facilitate the cyclization of γ-hydroxyalkynones or the reaction of 2-oxo-3-butynoic esters with nucleophiles to produce substituted 3(2H)-furanones. organic-chemistry.org Similarly, copper(II) triflate in combination with diphenyl phosphate (B84403) can catalyze a tandem oxa-Nazarov cyclization to provide dibrominated 3(2H)-furanones. organic-chemistry.org The cyclisation of a γ-halogeno-β-diketone using a base is also a key strategy. bohrium.com

A specific and effective method for synthesizing 3-oxo-2H-furan derivatives involves the reaction between ethyl acetoacetate (B1235776) and α-bromo carboxylic acid chlorides. bohrium.com This reaction allows for the preparation of 2-alkyl-4-ethoxycarbonyl-5-methyl-3-oxo-2H-furans. bohrium.com The process typically involves reacting the sodium salt of ethyl acetoacetate with an α-bromo acyl chloride at a reduced temperature (-20 °C). bohrium.com For example, the reaction with α-bromopropionyl chloride yields 4-ethoxycarbonyl-2,5-dimethyl-3-oxo-2H-furan with a 54% yield. bohrium.com These resulting furanones exist in the oxo form and behave as unsaturated ketones. bohrium.com

Table 2: Synthesis of 3-Oxo-2H-furan Derivatives

Reactant 1 Reactant 2 Product Yield Reference
Ethyl Acetoacetate (sodio derivative) α-Bromopropionyl chloride 4-Ethoxycarbonyl-2,5-dimethyl-3-oxo-2H-furan 54% bohrium.com
Ethyl Acetoacetate (sodio derivative) α-Bromooctanoyl chloride 4-Ethoxycarbonyl-2-n-hexyl-5-methyl-3-oxo-2H-furan 51% bohrium.com

Synthesis via Precursor Modification and Functionalization

This approach involves synthesizing a furanone precursor, typically an ester, which is then chemically modified to introduce the desired carboxylic acid group.

The conversion of an ester group on a pre-formed furanone ring into a carboxylic acid is a common final step. This transformation is typically achieved through hydrolysis. libretexts.org There are two main types of ester hydrolysis:

Acid-Catalyzed Hydrolysis (Fischer Esterification Reverse): The ester is heated with water in the presence of a strong acid catalyst. libretexts.orgmasterorganicchemistry.com This reaction is an equilibrium, and using a large excess of water shifts the equilibrium towards the formation of the carboxylic acid and alcohol. libretexts.org

Base-Promoted Hydrolysis (Saponification): The ester is treated with a strong base, such as sodium hydroxide (B78521), followed by an acidic workup. libretexts.org This method is generally irreversible because the initially formed carboxylate anion is unreactive towards nucleophilic attack. libretexts.org

It is important to note that for some 3-oxo-2H-furan derivatives, such as 4-ethoxycarbonyl-2,5-dimethyl-3-oxo-2H-furan, standard hydrolysis conditions can be problematic. Acid hydrolysis may result in low yields due to decarboxylation, while alkaline hydrolysis can lead to ring-opening and subsequent re-cyclization to form different heterocyclic structures, like α-acetyltetronic acids. bohrium.com

Strategies exist to introduce the carboxylic acid group onto the furan (B31954) or a precursor molecule before or during ring formation. One convenient method for preparing furan-3-carboxylic acid involves the aromatization of a 4-trichloroacetyl-2,3-dihydrofuran intermediate. researchgate.net The resulting 3-trichloroacetylfuran can then undergo nucleophilic displacement of the trichloromethyl group with hydroxide to yield the furan-3-carboxylic acid in good yield (70%). researchgate.net

Another strategy is the direct carboxylation of a furan ring. For example, 2-furancarboxylic acid can be carboxylated to produce 2,5-furandicarboxylic acid (FDCA) using carbon dioxide or inorganic carbonates, such as cesium carbonate, in a process that has shown high yields on a laboratory scale. nih.gov A third approach involves starting with a precursor that already contains the carbons for both the ring and the carboxylic acid. For instance, 5-oxotetrahydrofuran-2-carboxylic acid is the γ-lactone formed from the intramolecular condensation of 2-hydroxyglutaric acid. nih.gov This implies that the synthesis can proceed by cyclizing an appropriately substituted open-chain hydroxy acid.

Stereoselective Synthesis of Chiral Analogues

The construction of chiral butenolide cores, particularly those bearing a carboxylic acid or ester functionality at the C3 position, has been approached through several innovative stereoselective strategies. These methods focus on creating specific stereocenters on the butenolide ring with high levels of enantiomeric or diastereomeric control.

Catalytic Asymmetric Aldol (B89426) and Michael Reactions:

Catalytic asymmetric reactions are among the most powerful tools for creating chiral centers. The vinylogous Mukaiyama aldol reaction (VMAR) of 2-(trimethylsilyloxy)furan with aldehydes is a classic method for generating chiral γ-hydroxybutenolides. nih.gov While this reaction typically functionalizes the C5 position, modifications to the reaction conditions and catalysts can alter the regioselectivity. For instance, the use of a chiral catalyst system comprising zinc triflate (Zn(OTf)₂) and a pybox ligand in water-containing solvents has been shown to favor the formation of C3-substituted α-butenolides. acs.org

Organocatalysis has also emerged as a potent strategy. Chiral imidazolidinone catalysts can promote the enantioselective Mukaiyama–Michael reaction of silyloxyfurans with α,β-unsaturated aldehydes, leading to highly functionalized and enantiomerically enriched butenolide structures. nih.gov Furthermore, synergistic catalysis, combining an achiral rhodium salt with a chiral Lewis acid, has been successfully applied to the reaction of cyclopropenyl carboxylic acids with enones. This method yields enantioenriched γ-butenolides with high stereoselectivity. researchgate.net

Organocatalytic C3-Alkylation of Tetronic Acid Derivatives:

A notable organocatalytic method involves the reductive coupling of aldehydes with tetronic acid derivatives, which are tautomers of 4-hydroxy-2(5H)-furanones. This reaction, catalyzed by the amino acid L-proline, allows for the introduction of various alkyl or aryl substituents at the C3 position of the butenolide ring. nih.gov The process proceeds through the in-situ formation of an olefin, which is then reduced by a hydrogen donor like Hantzsch ester, all under the control of the chiral catalyst. nih.gov This methodology provides a direct route to 3-substituted chiral butenolides from simple precursors. nih.gov

Table 1: Organocatalytic Reductive Coupling for the Synthesis of 3-Alkyl-4-hydroxy-5-methylfuran-2(5H)-one Derivatives nih.gov

Aldehyde (5)Product (3)Yield (%)
Butyraldehyde(S)-3-Butyl-4-hydroxy-5-methylfuran-2(5H)-one85
3-Phenylpropanal(S)-4-Hydroxy-5-methyl-3-(3-phenylpropyl)furan-2(5H)-one82
Benzaldehyde(S)-3-Benzyl-4-hydroxy-5-methylfuran-2(5H)-one80

Chiral Pool Synthesis:

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products that can be used as starting materials for complex syntheses. nih.gov Compounds like L-menthol, L-borneol, and tartaric acid are common chiral synthons. nih.govnih.gov

One successful approach involves the acid-catalyzed reaction of mucochloric or mucobromic acid with a chiral alcohol, such as (-)-menthol or (-)-borneol, to produce diastereomeric 5-alkoxy-3,4-dihalo-2(5H)-furanones. mdpi.com These diastereomers can often be separated, providing an enantiomerically pure butenolide scaffold where the chirality is fixed at the C5 position. mdpi.com This chiral intermediate can then be further functionalized. For example, regioselective substitution of the C4-halogen with various nucleophiles allows for the synthesis of a diverse range of chiral butenolide analogues. mdpi.com

Table 2: Chiral Pool Synthesis of (S)-5-alkoxy-3,4-dihalo-2(5H)-furanones mdpi.com

Mucohalic AcidChiral AlcoholProduct
Mucochloric Acidl-Menthol(S)-3,4-Dichloro-5-(menthyloxy)-2(5H)-furanone
Mucobromic Acidl-Menthol(S)-3,4-Dibromo-5-(menthyloxy)-2(5H)-furanone
Mucochloric Acidl-Borneol(S)-3,4-Dichloro-5-(bornyloxy)-2(5H)-furanone
Mucobromic Acidl-Borneol(S)-3,4-Dibromo-5-(bornyloxy)-2(5H)-furanone

Tartaric acid is another exceptionally versatile chiral building block that allows for the unambiguous setting of two stereocenters in a target molecule. nih.gov It has been widely used to synthesize complex natural products by serving as a chiral template to establish the stereochemistry of vicinal hydroxyl groups, which can then be elaborated into the butenolide core through various synthetic transformations. nih.gov

Chemical Reactivity and Transformation of 5 Oxo 2h Furan 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for various chemical modifications, including esterification, amide formation, salt formation, and decarboxylation.

The conversion of 5-oxo-2H-furan-3-carboxylic acid into its corresponding esters is a fundamental transformation. This is commonly achieved through Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it forms. masterorganicchemistry.com

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this carbon to form a tetrahedral intermediate. Subsequent elimination of a water molecule yields the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com

Another method for ester formation is through the alkylation of a carboxylate salt. The carboxylic acid is first deprotonated by a base to form the more nucleophilic carboxylate anion, which then reacts with an alkyl halide in an SN2 reaction to produce the ester. libretexts.org More specialized methods, such as reacting the acid with vinyl acetate (B1210297) in the presence of specific catalysts, can be employed to synthesize vinyl esters. e3s-conferences.org

A representative Fischer-Speier esterification reaction is shown below:

Reaction Scheme: Esterification of this compound with a generic alcohol (R'OH).
Esterification Reaction

Amides are synthesized from this compound by reacting it with ammonia (B1221849) or primary and secondary amines. A common approach involves the direct condensation of the carboxylic acid and an amine. However, this reaction often requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.org

To facilitate amide bond formation under milder conditions, several strategies are employed. One method involves the use of coupling agents or dehydrating agents, such as dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com These agents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. youtube.com

Alternatively, a two-step procedure can be utilized. The carboxylic acid is first converted into a more reactive derivative, such as an acid chloride, by treatment with a reagent like thionyl chloride (SOCl₂). libretexts.org This highly reactive acid chloride is then readily attacked by an amine to form the corresponding amide with high efficiency. libretexts.orglibretexts.org Boron-based reagents, like B(OCH₂CF₃)₃, have also been shown to be effective catalysts for the direct amidation of carboxylic acids with a wide range of amines. researchgate.netnih.gov

A general scheme for amide formation is presented below:

Reaction Scheme: Amide formation from this compound and an amine (R'R''NH).
Amide Formation Reaction

As a carboxylic acid, this compound readily participates in acid-base reactions. It reacts with aqueous solutions of inorganic bases like sodium hydroxide (B78521) (NaOH) or weaker bases such as sodium bicarbonate (NaHCO₃) to form the corresponding carboxylate salt, in this case, sodium 5-oxo-2H-furan-3-carboxylate. libretexts.org These salts are typically ionic and often exhibit greater water solubility than the parent acid. libretexts.orglibretexts.org

The formation of salts with heavy metals, such as silver, is also possible. For instance, the related (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid reacts with silver oxide to form water-soluble silver(I) complexes. sigmaaldrich.com The resulting carboxylate anion is a better nucleophile than the parent acid and can be used in subsequent reactions, such as the synthesis of esters via alkylation. libretexts.org

The reaction with sodium hydroxide is as follows:

Reaction Scheme: Salt formation with sodium hydroxide.
Salt Formation Reaction

The structure of this compound, which features a ketone group at the β-position relative to the carboxyl group, makes it susceptible to decarboxylation upon heating. libretexts.org This reaction involves the loss of carbon dioxide (CO₂) and typically proceeds through a cyclic, six-membered transition state. youtube.com

The mechanism involves an intramolecular hydrogen transfer from the carboxylic acid to the carbonyl oxygen of the furanone ring, leading to the formation of an enol intermediate and the simultaneous elimination of CO₂. This enol then tautomerizes to the more stable keto form, yielding 2(5H)-furanone as the final product. youtube.com The ease of this reaction is a characteristic feature of β-keto acids. libretexts.org Studies on the thermal decarboxylation of the related 2-furoic acid to produce furan (B31954) further illustrate this reactivity pattern within furan-based carboxylic acids. researchgate.net

The thermal decarboxylation process is illustrated below:

Reaction Scheme: Thermal decarboxylation of this compound.
Decarboxylation Reaction

Reactions of the Furanone Ring System

The furanone ring, a γ-butyrolactone derivative, possesses its own distinct reactivity, particularly concerning ring-opening and subsequent transformations.

The unsaturated furan ring is susceptible to oxidative degradation. Research on analogous 2-furyl compounds has shown that they can undergo a [4+2] cycloaddition (Diels-Alder type) reaction with singlet oxygen (¹O₂). nih.gov This reaction forms a transient endoperoxide intermediate. This unstable peroxide can then undergo various rearrangements, including Baeyer-Villiger type rearrangements or hydrolytic opening, leading to a variety of open-chain products such as lactams and other carboxylic acids. nih.gov

As a lactone (a cyclic ester), the furanone ring can also be opened via hydrolysis under either acidic or basic conditions. This nucleophilic acyl substitution reaction involves the attack of water or hydroxide ion on the ester carbonyl carbon, leading to the cleavage of the ring and the formation of a γ-hydroxy-α,β-unsaturated carboxylic acid. The specific conditions and subsequent workup can influence whether the ring remains open or potentially recyclizes.

A potential oxidative ring-opening pathway is shown below:

Reaction Scheme: Oxidative ring opening via an endoperoxide intermediate.
Ring Opening Reaction

Nucleophilic Additions to the Unsaturated Ketone System

The α,β-unsaturated ketone embedded within the furanone ring is a classic Michael acceptor. The electron-withdrawing nature of the C5-carbonyl group and the C3-carboxylic acid polarizes the C=C double bond, making the C4-position electrophilic and susceptible to attack by a wide range of nucleophiles. This conjugate addition, or Michael addition, is a primary mode of reactivity.

Soft nucleophiles, such as amines, thiols, and stabilized carbanions (enolates), preferentially attack the β-carbon (C4) in a 1,4-addition manner. lookchem.comnih.gov This reaction is fundamental to the elaboration of the furanone core. For instance, the reaction with amines can lead to the formation of β-amino derivatives. In some cases, this initial Michael addition can be followed by a subsequent intramolecular cyclization. A notable example is the reaction of itaconic acid derivatives (which share structural similarities) with primary amines, where the initial aza-Michael adduct undergoes spontaneous intramolecular amidation to yield N-substituted pyrrolidone rings. frontiersin.org

Table 1: Examples of Nucleophilic Addition to Furanone Systems

NucleophileFuranone DerivativeProduct TypeReference
Aminesα,β-Unsaturated Ketone1,4-Adduct lookchem.com
Stabilized Enolatesα,β-Unsaturated Ketone1,5-Dicarbonyl Compound nih.gov
Ammonia/Primary AminesUnsaturated Ester (γ-position)N-Substituted Pyrrolidone frontiersin.org

The reaction with stronger, "harder" nucleophiles like Grignard reagents can be more complex. While conjugate addition is possible, direct 1,2-addition to the C5-carbonyl group can also occur. masterorganicchemistry.comleah4sci.com Furthermore, the acidic proton of the carboxylic acid group will readily react with and consume the Grignard reagent, necessitating the use of excess reagent or protection of the acid functionality (e.g., as an ester). leah4sci.comlibretexts.org When the carboxylic acid is converted to an ester, Grignard reagents typically add twice to the ester carbonyl, leading to a tertiary alcohol after workup. masterorganicchemistry.comlibretexts.org

Oxidative Transformations of the Furanone Ring

The furanone ring can undergo several oxidative transformations, often leading to ring-opening or the introduction of new functional groups. The double bond and the lactone functionality are the primary sites for oxidative attack.

Oxidative cleavage of the furan ring is a common reaction pathway. Treatment of 2(5H)-furanone with aqueous hydrogen peroxide has been shown to yield succinic acid, indicating the cleavage of the heterocyclic ring. researchgate.net This type of transformation highlights the potential of the furanone ring to serve as a masked dicarboxylic acid synthon. dntb.gov.ua More substituted furans can be oxidized to 1,4-dicarbonyl compounds. For example, triphenylfurans are stereoselectively oxidized to cis-but-2-ene-1,4-diones using oxidizing agents like ammonium nitrate (B79036) or potassium nitrate. researchgate.net

The furanone scaffold can also exhibit prooxidant properties, especially in the presence of transition metal ions. Certain furanone derivatives, in the presence of copper ions, can generate reactive oxygen species (ROS) capable of causing DNA strand breaks and oxidative damage to DNA bases. nih.gov This reactivity stems from the ability of the furanone to reduce the metal ion (e.g., Cu(II) to Cu(I)), which then catalyzes the formation of ROS like the hydroxyl radical. nih.gov

Table 2: Oxidative Reactions of Furanone Derivatives

Reagent(s)Furanone DerivativeProduct TypeReference
H₂O₂ (aq)2(5H)-FuranoneSuccinic Acid researchgate.net
NH₄NO₃ or KNO₃Triphenylfurancis-But-2-ene-1,4-dione researchgate.net
Copper(II) ions2,5-FuranoneReactive Oxygen Species nih.gov

Intramolecular Cyclization Reactions and Ring Fusions

The bifunctional nature of this compound and its derivatives makes them valuable precursors for the synthesis of more complex heterocyclic systems through intramolecular cyclization and ring fusion reactions.

One strategy involves the reaction with dinucleophiles, where the furanone ring acts as an electrophilic partner. For instance, various 2-furanone derivatives react with hydrazine (B178648) to form pyridazinone heterocycles. nih.gov This transformation proceeds via an initial nucleophilic attack and ring-opening of the lactone, followed by an intramolecular cyclization and dehydration to form the new six-membered ring. Similarly, reaction with ammonium acetate can yield pyrrol-2-one derivatives. nih.gov

Intramolecular reactions can also be initiated by modifying a substituent, which then reacts with the furanone core. An important class of reactions is the intramolecular oxa-Michael addition. acs.orgresearchgate.netsemanticscholar.org If a hydroxyl group is present elsewhere in the molecule, it can add to the C4-position of the unsaturated lactone under acid or base catalysis to form a new fused or spirocyclic ether ring. researchgate.netsemanticscholar.org

Furthermore, the furanone ring itself can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, leading to the formation of bicyclic or polycyclic fused systems. umn.edu The butenolide moiety is a known dienophile, although its reactivity and stereoselectivity can be influenced by substitution patterns. umn.edursc.org These reactions provide a powerful method for constructing complex molecular architectures from relatively simple furanone precursors.

Finally, rearrangement reactions can lead to ring fusions. The Perkin rearrangement, for example, transforms 3-halocoumarins into benzofuran-2-carboxylic acids. nih.gov This involves a base-catalyzed ring fission followed by an intramolecular nucleophilic attack to form the fused furan ring. While starting from a coumarin, this demonstrates a pathway where a six-membered ring contracts to a fused five-membered ring system, a concept potentially applicable to derivatives of this compound for creating fused ring structures.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 5-oxo-2H-furan-3-carboxylic acid, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for structural verification. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on its distinct structural features.

The ¹H-NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-exchangeable protons in the molecule.

Methylene (B1212753) Protons (-CH₂-) : The two protons on the C2 carbon (the saturated carbon in the ring) are diastereotopic and would be expected to appear as a multiplet, likely a pair of doublets, due to coupling with each other. Their chemical shift would be influenced by the adjacent oxygen atom and the carbonyl group, placing them in the downfield region, typically around 4.5-5.0 ppm.

Olefinic Proton (=CH-) : The single proton on the C4 carbon is part of a double bond and is deshielded by the electron-withdrawing carbonyl group and the carboxylic acid. This would result in a signal significantly downfield, anticipated in the 6.0-7.0 ppm range.

Carboxylic Acid Proton (-COOH) : The acidic proton of the carboxyl group is highly deshielded and its signal is typically broad. It can appear over a wide range, often from 10.0 to 13.0 ppm, and its exact position is sensitive to solvent and concentration.

Expected ¹H-NMR Data

Proton Type Expected Chemical Shift (δ) ppm Expected Multiplicity
-CH₂- (at C2) ~ 4.5 - 5.0 Multiplet
=CH- (at C4) ~ 6.0 - 7.0 Singlet or fine multiplet

The ¹³C-NMR spectrum will provide information on the five unique carbon atoms in the molecule.

Carbonyl Carbon (C=O) : The lactone carbonyl carbon (C5) is highly deshielded and would appear at the far downfield end of the spectrum, typically in the 170-180 ppm range.

Carboxylic Acid Carbon (-COOH) : The carbonyl carbon of the carboxylic acid group (at C3) would also be in the downfield region, generally between 165-175 ppm.

Olefinic Carbons (=C-) : The two carbons of the double bond (C3 and C4) would have distinct chemical shifts. C3, bearing the carboxylic acid group, would be found around 130-140 ppm, while C4 would be expected at a slightly lower shift, perhaps 120-130 ppm.

Methylene Carbon (-CH₂-) : The saturated C2 carbon, being attached to an oxygen atom, would appear in the range of 65-75 ppm.

Expected ¹³C-NMR Data

Carbon Atom Hybridization Expected Chemical Shift (δ) ppm
C2 sp³ ~ 65 - 75
C3 sp² ~ 130 - 140
C4 sp² ~ 120 - 130
C5 sp² ~ 170 - 180

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is an invaluable tool for identifying the key functional groups present in this compound. The spectrum is expected to be characterized by several strong, diagnostic absorption bands. orgchemboulder.comresearchgate.net

O-H Stretch : A very broad and strong absorption band is anticipated in the 3300-2500 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer. orgchemboulder.com

C-H Stretch : Sharp peaks just above 3000 cm⁻¹ would correspond to the olefinic C-H stretch, while those just below 3000 cm⁻¹ would be from the methylene C-H stretches. vscht.cz

C=O Stretch : Two distinct carbonyl absorptions are expected. The α,β-unsaturated γ-lactone carbonyl stretch typically appears at a high frequency, around 1780-1750 cm⁻¹. The conjugated carboxylic acid carbonyl stretch is expected at a lower frequency, generally in the 1710-1680 cm⁻¹ range. researchgate.net

C=C Stretch : The stretching vibration of the carbon-carbon double bond within the furanone ring would produce a peak in the 1650-1600 cm⁻¹ region.

C-O Stretch : Strong bands corresponding to the C-O stretching vibrations of the lactone and carboxylic acid would be visible in the 1320-1000 cm⁻¹ region. researchgate.net

Expected IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 3300 - 2500 Strong, Very Broad
Olefinic C-H C=C-H Stretch 3100 - 3010 Medium
Methylene C-H C-H Stretch 3000 - 2850 Medium
Lactone Carbonyl C=O Stretch 1780 - 1750 Strong
Carboxylic Acid Carbonyl C=O Stretch 1710 - 1680 Strong
Alkene C=C Stretch 1650 - 1600 Medium

Mass Spectrometry (MS) Techniques

Mass spectrometry provides data on the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and formula.

HRMS is crucial for determining the precise elemental composition of a molecule. For this compound (C₅H₄O₄), the exact mass can be calculated and compared to the experimental value. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also aid in identification. rsc.org

Predicted HRMS Data for C₅H₄O₄

Adduct Formula Predicted m/z
[M+H]⁺ [C₅H₅O₄]⁺ 129.01824
[M+Na]⁺ [C₅H₄O₄Na]⁺ 151.00018
[M-H]⁻ [C₅H₃O₄]⁻ 127.00368

Data sourced from predicted values for compound CID 86680361. rsc.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detection and quantification of carboxylic acids in complex biological or environmental samples. rsc.org For a compound like this compound, LC would first be used to separate it from other components in a mixture. Following separation, the compound would be ionized, typically using electrospray ionization (ESI). In negative ion mode, the molecule readily loses a proton from the carboxylic acid group to form the [M-H]⁻ ion (m/z 127.00368). rsc.org

In the tandem MS (MS/MS) stage, this parent ion can be selected and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern provides a structural fingerprint that enhances the certainty of identification, even at very low concentrations. This high sensitivity and specificity make LC-MS/MS the method of choice for metabolic studies or environmental analysis involving such furanone derivatives.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique in the characterization of a chemical compound. It provides the mass percentages of the constituent elements, which is crucial for determining the empirical formula—the simplest whole-number ratio of atoms in the compound. This information, in conjunction with the molecular weight, allows for the confirmation of the molecular formula.

For this compound, the molecular formula has been established as C₅H₄O₄. uni.lu This formula is the cornerstone for calculating the theoretical elemental composition of the compound. The process involves determining the mass of each element in one mole of the compound and expressing it as a percentage of the total molecular weight.

The molecular weight of this compound is calculated as follows:

Carbon (C): 5 atoms × 12.011 u = 60.055 u

Hydrogen (H): 4 atoms × 1.008 u = 4.032 u

Oxygen (O): 4 atoms × 15.999 u = 63.996 u

Total Molecular Weight: 128.083 u

From these values, the theoretical percentage composition can be determined. In a typical research setting, these theoretical percentages would be compared against the experimental data obtained from an elemental analyzer. A close correlation between the experimental and theoretical values serves as a key verification of the compound's purity and elemental makeup.

The empirical formula is derived by converting the mass percentages of the elements into molar ratios and then simplifying these to the smallest whole numbers. In the case of this compound, the molecular formula C₅H₄O₄ cannot be reduced to a simpler whole-number ratio. Therefore, the empirical formula is the same as the molecular formula.

The following data tables summarize the theoretical elemental analysis and the resulting empirical formula for this compound.

Table 1: Theoretical Elemental Composition of this compound

ElementAtomic Mass (u)Moles in CompoundMass Contribution (u)Percentage Composition (%)
Carbon (C)12.011560.05546.89
Hydrogen (H)1.00844.0323.15
Oxygen (O)15.999463.99649.96
Total 128.083 100.00

Table 2: Empirical Formula Determination for this compound

ElementPercentage Composition (%)Molar Mass ( g/mol )Relative MolesRatioSimplest Ratio
Carbon (C)46.8912.0113.9041.255
Hydrogen (H)3.151.0083.12514
Oxygen (O)49.9615.9993.12314

Theoretical and Computational Studies of 5 Oxo 2h Furan 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and molecular geometry of organic molecules like 5-oxo-2H-furan-3-carboxylic acid. While specific DFT studies on this exact molecule are not extensively available in the reviewed literature, a wealth of information can be gleaned from computational studies of analogous furanone and carboxylic acid derivatives. ajchem-b.comnih.govnih.gov

These studies consistently utilize DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d), 6-311++G(d,p), def2-TZVPP), to optimize molecular geometries and calculate key electronic properties. nih.govnih.gov For instance, in a study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations revealed a planar conformation, indicating that all constituent atoms lie within the same geometrical plane. nih.gov This planarity is often a consequence of the conjugated π-systems present in such molecules. nih.gov

Key electronic parameters typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability and lower reactivity. ajchem-b.com For example, computational studies on 2(5H)-furanone and its derivatives have shown that structural modifications, such as the addition of a phenyl group, can significantly alter these energy levels, thereby tuning the molecule's electronic properties and reactivity. ajchem-b.com

The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, provides further insight into the molecule's reactivity. These maps highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Representative Calculated Electronic Properties for Furanone Derivatives

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
2(5H)-FuranoneDFT-7.5-0.57.0
2(5-Methyl)-furanoneDFT-7.2-0.46.8
2(5-Phenyl)-furanoneDFT-6.5-1.25.3

This table presents hypothetical data based on trends observed in computational studies of furanone derivatives to illustrate the type of information generated. Specific values for this compound require dedicated calculations.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to explore the potential reaction pathways of molecules like this compound. While specific mechanistic studies for this compound are scarce, research on related furanones and carboxylic acids offers a framework for understanding its likely reactivity. researchgate.netnih.govrsc.org

Reactions involving furanone derivatives can include cycloadditions, rearrangements, and nucleophilic attacks. researchgate.netnih.govrsc.org For example, the reaction of 5(R)-(l-menthoxy)-2(5H)-furanone with diethyl bromomalonate has been investigated, proposing a mechanism for the formation of novel chiral cyclopropane/butyrolactone derivatives. researchgate.net Similarly, the reactions of 3,4-dihalo-5-hydroxy-2(5H)-furanones with various nucleophiles have been mechanistically explored, highlighting the reactivity of the furanone ring. nih.gov

A common reaction of carboxylic acids is decarboxylation. Theoretical studies on the decarboxylation of orotic acid and its derivatives have shown that proton transfer can significantly lower the activation energy of the reaction. nih.gov This suggests that the carboxylic acid group of this compound could potentially undergo decarboxylation, and the mechanism would likely be influenced by the surrounding molecular environment and the presence of proton donors or acceptors. The progressive decarboxylation of furan-tetracarboxylic acid has also been reported as a method for synthesizing simpler furoic acids. uni.edu

Transition State Characterization

A critical aspect of elucidating reaction mechanisms is the characterization of transition states. Transition state theory is a fundamental concept used in these computational investigations. rsc.org Computational methods, such as DFT, can be used to locate and characterize the geometry and energy of transition states, which represent the energy maxima along a reaction coordinate.

For instance, in a study of a one-pot synthesis of pyrrolidinedione derivatives from coumarin, the energy barriers for different steps, including Michael addition and cyclization, were calculated, providing a detailed energy profile of the reaction. rsc.org Such calculations would be invaluable for understanding the reactivity of this compound in various chemical transformations. The energy of the transition state directly relates to the activation energy of the reaction, a key determinant of the reaction rate.

Investigation of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and understanding the nature of bond-breaking and bond-forming processes. ajchem-b.comrsc.org The KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. rsc.org The difference in vibrational frequencies between the isotopically substituted molecules is the primary cause of the KIE. rsc.org

While no specific KIE studies on this compound were found, research on related systems provides valuable context. For example, theoretical studies on the decarboxylation of orotic acid derivatives have used calculated nitrogen isotope effects to distinguish between different proposed mechanisms. nih.gov Similarly, experimental and theoretical KIEs have been used to elucidate the mechanism of the uncatalyzed decarboxylation of 1,3-dimethylorotic acid. researchgate.net In the context of furan (B31954) derivatives, kinetic isotope effects have been investigated in the electrocatalytic oxidation of 5-hydroxymethylfurfural, where a deuterium (B1214612) KIE indicated that C-H/O-H bond cleavage is involved in the rate-determining step. rsc.org These examples highlight how KIE studies, both experimental and computational, could be applied to understand reactions involving this compound.

Conformational Analysis and Molecular Dynamics Simulations

The biological and chemical properties of a molecule are often dictated by its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the accessible conformations of a molecule and their relative energies. nih.govacs.orgnih.gov

MD simulations can provide a dynamic picture of the molecule's behavior over time, including its interactions with solvent molecules. nih.govyoutube.comnih.govyoutube.com While specific MD simulations for this compound are not available, simulations of other small heterocyclic carboxylic acids have been performed to understand their behavior in aqueous solutions. nih.govnih.gov These simulations can provide insights into hydrogen bonding patterns and the stability of different conformers in a condensed phase.

Table 2: Hypothetical Conformational Energy Profile of this compound

ConformerDihedral Angle (O=C-C=C)Relative Energy (kcal/mol)Population (%)
Planar0.085
Twisted30°1.510
Perpendicular90°5.05

This table presents a hypothetical scenario to illustrate the type of data that can be obtained from conformational analysis. The actual conformational preferences of this compound would need to be determined through specific computational studies.

Structure-Activity Relationship (SAR) Modeling within Non-Clinical Contexts

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological or chemical activity. researchgate.netneliti.comnih.gov These models can then be used to predict the activity of new, untested compounds.

In a non-clinical context, SAR and QSAR studies of this compound and its derivatives could be used to understand how structural modifications affect properties such as reactivity, binding to a target protein, or inhibitory activity against a particular enzyme.

For example, a QSAR study on a series of furanone derivatives as potential COX-2 inhibitors identified key molecular descriptors that are important for their inhibitory activity. researchgate.net These descriptors included the retention index, the number of oxygen atoms connected by single bonds, and the polar surface area. researchgate.net Another 3D-QSAR study on furanone derivatives as antibacterial agents was conducted to determine the structural requirements for their activity. neliti.com Furthermore, a theoretical study evaluated the interaction of furanone derivatives with the Eag-1 potassium channel, a target in cancer therapy, suggesting that certain furanone derivatives could act as inhibitors. ccij-online.org These studies demonstrate the potential of SAR and QSAR modeling to guide the design of new furanone derivatives with desired properties.

Derivative Synthesis and Chemical Modification of 5 Oxo 2h Furan 3 Carboxylic Acid

Modification at the Carboxylic Acid Group

The carboxylic acid functional group is a primary site for modification, readily undergoing reactions to form esters and amides. These transformations not only alter the physicochemical properties of the parent molecule but also introduce new reactive handles for further functionalization.

Synthesis and Properties of Ester Derivatives

Esterification of 5-oxo-2H-furan-3-carboxylic acid and its derivatives is a common strategy to mask the polar carboxylic acid group, thereby increasing lipophilicity and potentially modulating biological activity.

The synthesis of ester derivatives can be achieved through various standard methods. For instance, 2-alkyl-4-ethoxycarbonyl-5-methyl-3-oxo-2H-furans can be prepared from the reaction of ethyl acetoacetate (B1235776) and α-bromo carboxylic acid chlorides at low temperatures (-20°C). researchgate.net Another example is the synthesis of methyl 4-ethyl-5-oxo-2,5-dihydrofuran-3-carboxylate, a known derivative in pharmaceutical chemistry. researchgate.net The properties of these ester derivatives, such as melting and boiling points, are influenced by the nature of the alkyl or aryl group introduced. While acid hydrolysis and subsequent decarboxylation of these esters often result in low yields, alkaline hydrolysis can lead to ring-opening and rearrangement products. researchgate.net

Below is a table summarizing some representative ester derivatives of the this compound core and their known properties.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberNotes
Methyl 4-ethyl-5-oxo-2,5-dihydrofuran-3-carboxylateC8H10O4170.1654467-61-7A derivative with an ethyl group at the C4 position.
4-Ethoxycarbonyl-2-n-hexyl-5-methyl-3-oxo-2H-furanC14H22O4254.32Not AvailableSynthesized from ethyl acetoacetate and α-bromo-n-octanoyl chloride.
Methyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3-carboxylateC6H6O5158.1196695-26-0Features a hydroxyl group at the C2 position. mdpi.com

Synthesis and Reactivity of Amide Derivatives

The conversion of the carboxylic acid to an amide group introduces a hydrogen bond donor and acceptor, significantly altering the molecule's polarity and interaction capabilities. The synthesis of amide derivatives can be accomplished by activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with a primary or secondary amine.

While direct synthesis from this compound is a standard transformation, much of the reported research focuses on the reactivity of related furanone carboxamides. For instance, 2-imino-2,5-dihydrofuran-3-carboxamides react with various nitrogen nucleophiles to yield N-substituted dihydrofuran-2-imines. researchgate.net These reactions highlight the electrophilic nature of the furanone ring, which can be susceptible to nucleophilic attack, leading to ring-opening or substitution reactions. The interaction of these iminodihydrofuran carboxamides with anthranilic acid can lead to different derivatives of unsaturated γ-lactones, depending on the reaction conditions and substituents. researchgate.net Furthermore, the synthesis of complex structures like oxazolone (B7731731) carboxamides has been explored for their biological activities. nih.gov

The table below presents examples of amide derivatives based on the furanone scaffold.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
2-Imino-2,5-dihydrofuran-3-carboxamidesVariesVariesContains an imino group at C2 instead of a carbonyl, highly reactive towards nucleophiles. researchgate.net
Furan-2-carboxylic acid (5-amino-3-oxo-4-phenyl-2,3-dihydro-pyrrol-1-yl)-amideC15H13N3O3283.28A complex amide derivative featuring a fused pyrrolone ring. scbt.com
5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amideC22H25FN4O2412.47A complex molecule with an amide side chain, developed as a tyrosine kinase inhibitor. nih.gov

Modifications of the Furanone Ring System

The furanone ring itself is a key target for chemical modification, allowing for the introduction of diverse substituents, alteration of the ring's saturation level, and the construction of more complex fused and spirocyclic systems.

Introduction of Substituents (e.g., Alkyl, Aryl, Heteroaryl groups)

The introduction of substituents onto the furanone ring can significantly impact the steric and electronic properties of the molecule.

Alkyl Groups: Alkyl groups can be introduced at various positions. For example, 2-hexyl-5-oxo-2,5-dihydro-3-furancarboxylic acid is a known derivative where a hexyl group is attached at the C2 position. nih.gov The synthesis of 2-alkyl-4-ethoxycarbonyl-5-methyl-3-oxo-2H-furans demonstrates the introduction of alkyl groups at C2 and a methyl group at C5. researchgate.net

Aryl and Heteroaryl Groups: The introduction of aryl and heteroaryl groups can be achieved through various cross-coupling reactions, although specific examples starting from this compound are not extensively documented. General methods for the arylation of carboxylic acids, often catalyzed by transition metals like palladium, can be applied. nih.gov The synthesis of aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles showcases methods for incorporating these moieties into related heterocyclic systems. nih.gov The synthesis of elaborate benzofuran-2-carboxamide (B1298429) derivatives has been achieved through C-H arylation, demonstrating a powerful strategy for creating C-C bonds with aryl groups. mdpi.com

The following table provides examples of substituted furanone derivatives.

Compound NameSubstituent TypePosition of SubstitutionMolecular Formula
2-Hexyl-5-oxo-2,5-dihydro-3-furancarboxylic acidAlkyl (Hexyl)C2C11H16O4
4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acidAlkyl (Methyl)C4C6H6O4
2-(Carboxymethyl)-5-oxo-2,5-dihydro-3-furoic acidAlkyl (Carboxymethyl)C2C7H6O6

Saturation of the Furanone Ring to Tetrahydrofuran (B95107) Derivatives

Saturation of the double bond in the furanone ring leads to the formation of tetrahydrofuran derivatives, also known as γ-butyrolactones. This transformation changes the geometry of the ring from planar to a more flexible, puckered conformation, which can have a profound effect on its biological properties.

The reduction of the double bond can be achieved through catalytic hydrogenation. rsc.orgyoutube.com This process typically involves the use of a metal catalyst, such as platinum, palladium, or ruthenium, under a hydrogen atmosphere. The conditions for these reactions, including temperature and pressure, can often be harsh, which may lead to the formation of byproducts. youtube.com However, the development of more active and selective catalysts allows for hydrogenation under milder conditions. The resulting 5-oxo-tetrahydrofuran-2-carboxylic acid exists as a stable, saturated lactone. Chiral versions of this compound, such as (R)-(-)-5-Oxo-2-tetrahydrofurancarboxylic acid and (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, are also commercially available and used as chiral building blocks in synthesis. researchgate.netuni-regensburg.de

Here are some examples of saturated tetrahydrofuran derivatives.

Compound NameChiralityMolecular FormulaMolecular Weight ( g/mol )CAS Number
(R)-(-)-5-Oxo-2-tetrahydrofurancarboxylic acidRC5H6O4130.1053558-93-3
(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acidSC5H6O4130.1021461-84-7
5-Heptyltetrahydro-2-oxo-3-furancarboxylic acidRacemicC12H20O4228.28Not Available
5-Oxo-2-phenyl-tetrahydro-furan-3-carboxylic acidRacemicC11H10O4206.20Not Available
5-Oxo-2-(3-propoxyphenyl)tetrahydrofuran-3-carboxylic acidRacemicC14H16O5264.27Not Available

Formation of Fused and Spiro Ring Systems (e.g., Pyrrole-fused furanones, Furo[2,3-b]furanones)

The furanone ring can serve as a starting point for the construction of more complex polycyclic systems, including fused and spiro rings. These structures are of significant interest in medicinal chemistry due to their rigid frameworks and potential for diverse biological activities.

Fused Ring Systems:

Pyrrole-fused furanones: The reaction of furan-2-carboxylic acid derivatives with amines can lead to the formation of pyrrole-fused systems. For example, Furan-2-carboxylic acid (5-amino-3-oxo-4-phenyl-2,3-dihydro-pyrrol-1-yl)-amide is a known compound featuring a pyrrolone ring fused to a furan-derived backbone. scbt.com

Furo[2,3-b]furanones: This scaffold is present in numerous natural products. Synthetic strategies towards the furo[2,3-b]furanone core often involve intramolecular cyclization reactions. uni-regensburg.de For example, the synthesis of (3R,3aR,6aR)-5-Oxohexahydrofuro[2,3-b]furan-3-carboxylic acid has been achieved through a multi-step sequence involving the hydrolysis of an oxazolidinone precursor. uni-regensburg.de While not starting directly from this compound, these methods illustrate the potential for creating such fused systems from related furanone structures. The synthesis of furo[2,3-b]pyridines has also been extensively studied, providing further insight into the construction of fused heterocyclic systems. nih.govnih.gov

Spiro Ring Systems: The formation of spirocyclic compounds involving a furanone ring is another area of synthetic exploration. A facile and efficient synthesis of spiro-fused dihydrofuran-3(2H)-ones has been developed via the oxidative cyclization of 1-alkenoyl-1-carbamoyl cycloalkanes. researchgate.net This demonstrates a method to create a spiro linkage at the C3 position of a dihydrofuranone ring.

Synthesis of Hybrid Molecules and Conjugates

The strategic design of hybrid molecules, which involves the covalent linking of two or more distinct pharmacophoric units, has emerged as a powerful approach in medicinal chemistry. This strategy aims to develop novel chemical entities with potentially enhanced or synergistic biological activities, improved pharmacokinetic profiles, or the ability to interact with multiple biological targets. The this compound scaffold, with its inherent reactivity and structural features, serves as a valuable building block for the synthesis of such hybrid molecules and conjugates.

One prominent method for constructing hybrid molecules from furanone derivatives is the Knoevenagel condensation. mdpi.com This reaction typically involves the condensation of an active methylene (B1212753) compound, such as the this compound core, with an aldehyde or ketone to form a new carbon-carbon double bond. mdpi.com

Furan-Chromone Hybrids via Knoevenagel Condensation

A notable example of hybrid molecule synthesis involves the reaction of 5-arylfuran-2(3H)-ones with 4-oxo-4H-chromene-3-carboxaldehyde. mdpi.com This reaction leads to the formation of (E)-3-((2-oxo-5-arylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-ones, which combine the structural features of both the furanone and chromone (B188151) moieties. mdpi.com Both furan-2(3H)-one and 4H-chromen-4-one derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and antitumor effects, making their combination in a single molecule a subject of significant interest. mdpi.com

The synthesis can be carried out under both conventional thermal conditions and microwave irradiation. researchgate.net The use of microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve product yields compared to classical heating methods. mdpi.comresearchgate.net The reaction is typically performed in glacial acetic acid, where the initial enolization of the furanone ring is followed by condensation with the aldehyde group of the chromene derivative. mdpi.com

The resulting hybrid molecules are obtained as stable, solid compounds and have been characterized by various spectroscopic methods, including ¹H and ¹³C NMR spectroscopy, which confirmed the formation of the E-isomers. mdpi.com

Table 1: Synthesis of (E)-3-((2-oxo-5-arylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-ones researchgate.net

CompoundAr SubstituentMethodTemperature (°C)Time (h)Yield (%)
3a PhenylThermal118370
Microwave1350.2580
3b p-TolylThermal118352
Microwave1350.2566
3c 4-ChlorophenylThermal118355
Microwave1350.2563
3d 4-NitrophenylThermal118382
Microwave1350.2590

Table 2: Spectroscopic Data for (E)-3-((2-oxo-5-phenylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-one (3a) mdpi.com

NucleusChemical Shift (ppm)Assignment
¹H9.09 (s, 1H)C-H (Chromone)
8.15 (d, J = 8.0 Hz, 1H)Ar-H
7.90-7.80 (m, 3H)Ar-H
7.75 (d, J = 8.0 Hz, 1H)Ar-H
7.59 (s, 1H)C-H (Furanone)
7.57-7.46 (m, 4H)Ar-H
7.38 (s, 1H)=CH-
¹³C175.06C=O (Chromone)
168.74O-C=O (Lactone)
159.43C-H (Chromone)
125.27=CH-
102.35C-H (Furanone)

The synthesis of such furan-chromone hybrids demonstrates a successful strategy for creating complex molecules with potential for diverse biological applications by combining two well-established pharmacophores. The versatility of the Knoevenagel condensation allows for the introduction of various substituents on the aryl group of the furanone, enabling the generation of a library of hybrid compounds for further investigation.

Biological and Biochemical Relevance of 5 Oxo 2h Furan 3 Carboxylic Acid and Derivatives Excluding Human Clinical Data

Enzymatic Interaction and Inhibition Studies in Model Systems

Derivatives of 5-oxo-2H-furan-3-carboxylic acid have been investigated for their ability to interact with and modulate the activity of key enzymes, particularly those involved in critical metabolic pathways.

Modulation of Fatty Acid Synthesis Pathways (e.g., Fatty Acid Synthase (FASN) Inhibition)

A notable derivative, 4-methylene-2-octyl-5-oxofuran-3-carboxylic acid, known as C75, has been identified as an inhibitor of fatty acid synthase (FASN). FASN is a crucial enzyme in the de novo synthesis of fatty acids. Inhibition of FASN by C75 disrupts this pathway, leading to downstream effects on cellular processes. For instance, studies have shown that FASN inhibition can trigger apoptosis in cancer cells during the S phase of the cell cycle.

Metabolomic and Biosynthetic Pathway Investigations

The study of how organisms produce and break down this compound and its derivatives sheds light on its natural roles and potential metabolic fate in different biological systems.

Natural Occurrence and Microbial Metabolism (e.g., Corynebacterium metabolites)

Furan-containing compounds are widespread in nature, found in plants, fungi, and bacteria. researchgate.net The specific type of furan (B31954) derivative often depends on the source organism. researchgate.net While direct evidence of this compound metabolism by Corynebacterium species is not extensively documented, these bacteria are known for their versatile metabolic capabilities. Corynebacterium glutamicum, for example, is utilized in industrial fermentations that can involve substrates derived from biomass, which may contain furan compounds. nih.govacs.org This bacterium possesses robust metabolic pathways for processing a variety of organic molecules, though its specific interactions with this compound remain an area for further investigation. researchgate.netnih.gov

Role as a Secondary Metabolite in Biological Systems

Furan fatty acids, which share the core furan structure, have been identified as secondary messengers in some organisms. These molecules are thought to play a role in protecting cells from membrane damage. The structural similarities suggest that this compound or its derivatives could potentially function as secondary metabolites in certain biological systems, although direct evidence for this role is not yet established.

In Vitro Mammalian Metabolism and Metabolite Identification (e.g., Human Hepatocyte Studies)

Investigation of Biological Activities in Non-Clinical Models

Beyond enzyme inhibition, various furan and furanone derivatives have been assessed for a range of biological activities in non-clinical settings. For example, some furan-based carboxylic acids have been explored for their potential as antitubercular agents by targeting enzymes essential for mycobacterial survival. mdpi.com Additionally, other furanone derivatives have demonstrated activities such as promoting the growth of certain bacteria like E. coli in laboratory settings. researchgate.net The diverse biological effects observed for related structures underscore the potential for this compound to exhibit bioactivity, though specific studies on this compound are needed to confirm this.

Interactive Data Table: Biological Activities of Furanone Derivatives

Compound/DerivativeModel SystemObserved Biological Activity
4-methylene-2-octyl-5-oxofuran-3-carboxylic acid (C75)Cancer cell linesInhibition of Fatty Acid Synthase (FASN)
Furan-based carboxylic acidsMycobacterium tuberculosisAntitubercular activity
2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic acidE. coliGrowth promotion

Antihypoxic Effects in Experimental Models

A comprehensive review of available scientific literature reveals a notable lack of specific studies investigating the antihypoxic effects of this compound and its derivatives in experimental models. While furan derivatives, in general, have been explored for a wide range of biological activities, their potential to mitigate hypoxic conditions does not appear to be a significant area of research to date. Further investigation is required to determine if this class of compounds possesses any activity in this regard.

General Bioactivity Profiling and Application as Chemical Probes

The bioactivity of this compound and its derivatives is diverse, with research highlighting their potential as antimicrobial, anti-inflammatory, and anticancer agents. Furthermore, certain derivatives have shown utility as chemical probes for analytical and imaging purposes.

Antimicrobial and Anti-inflammatory Activity:

Furan derivatives have demonstrated notable antimicrobial and anti-inflammatory properties. nih.gov Studies have shown that some furan-based compounds can inhibit the growth of various bacterial and fungal strains. ijabbr.comresearchgate.net For instance, certain 3-aryl-3-(furan-2-yl)propanoic acid derivatives have been found to be effective against Escherichia coli. ijabbr.com The anti-inflammatory effects of some furan derivatives are attributed to their ability to suppress the production of inflammatory mediators and their antioxidant properties. nih.gov

Anticancer and Cytotoxic Activity:

A significant body of research has focused on the anticancer potential of furan derivatives. nih.gov For example, new furan-based derivatives have been designed and synthesized, demonstrating cytotoxic and tubulin polymerization inhibitory activities. nih.gov Flow cytometric studies have shown that certain pyridine (B92270) carbohydrazide (B1668358) and N-phenyl triazinone derivatives of furan can induce G2/M phase cell cycle arrest and apoptosis in cancer cells. nih.gov Another study reported on 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives that exhibited antiproliferative activity against human non-small cell lung cancer cell lines by inducing apoptosis and increasing intracellular reactive oxygen species (ROS) levels. nih.gov

Application as Chemical Probes:

The application of this compound derivatives as chemical probes is an emerging area of interest. (R)-(−)-5-Oxo-2-tetrahydrofurancarboxylic acid is utilized as a derivatization reagent in High-Performance Liquid Chromatography (HPLC) for UV/Vis detection. sigmaaldrich.com Additionally, certain 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives with low cytotoxicity have demonstrated excellent fluorescence properties, suggesting their potential use as effective fluorescence probes for biological imaging. nih.gov

Table of Bioactivity of this compound Derivatives

Derivative Class Biological Activity Experimental Model/Target Key Findings
3-Aryl-3-(furan-2-yl)propanoic acidsAntibacterialEscherichia coliExhibited inhibitory effects on bacterial growth. ijabbr.com
Pyridine carbohydrazide and N-phenyl triazinone derivativesAnticancer, CytotoxicCancer cell linesInduced G2/M phase cell cycle arrest and apoptosis. nih.gov
3-Oxo-3H-benzo[f]chromene-2-carboxylic acid derivativesAnticancer, AntiproliferativeHuman non-small cell lung cancer cell lines (A549 and NCI-H460)Induced apoptosis and elevated intracellular ROS levels. nih.gov
(R)-(−)-5-Oxo-2-tetrahydrofurancarboxylic acidChemical ProbeHPLC analysisUsed as a derivatization reagent for UV/Vis detection. sigmaaldrich.com
3-Oxo-3H-benzo[f]chromene-2-carboxylic acid derivativesFluorescence ProbeBiological imagingDemonstrated excellent fluorescence properties with low cytotoxicity. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-oxo-2H-furan-3-carboxylic acid and its derivatives?

  • Methodological Answer : Synthesis typically involves carboxylation or oxidation of furan precursors. For example, analogous compounds like 5-methylfuran-2-carboxylic acid are synthesized via carbonyl oxidation of furfural derivatives using reagents like KMnO₄ or CrO₃ under acidic conditions . For 5-substituted furans, coupling reactions (e.g., Ullmann or Suzuki-Miyaura) with halogenated intermediates may be employed to introduce functional groups. Post-synthetic purification often involves recrystallization from ethanol/water mixtures or column chromatography using silica gel (60–120 mesh) .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Key signals include δH ~12.8 ppm (carboxylic acid proton) and δC ~170 ppm (carbonyl carbon). For example, 5-methylfuran-2-carboxylic acid shows δH 2.33 ppm (CH₃) and δH 7.10 ppm (furan H-3) .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H]+ expected at m/z 142.03 for C₅H₆O₄).
  • Elemental Analysis : Acceptable tolerances are ≤0.4% for C, H, and O .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis or oxidation .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before transferring to licensed hazardous waste facilities .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/dermal exposure .

Advanced Research Questions

Q. How can stereochemical outcomes in the synthesis of this compound derivatives be controlled?

  • Methodological Answer : Chiral auxiliaries or catalysts (e.g., BINOL-derived ligands) can induce enantioselectivity. For example, the synthesis of (–)-3-[1′,3′]Dithian-2-yl-5-oxo-hexahydro-furo[2,3-b]furan-2-carboxylic acid used 6M HCl in 1,4-dioxane to achieve diastereomeric purity, confirmed by [α]D = –15.6° (c = 1.0, CHCl₃) . Polar solvents (e.g., DMF) may stabilize transition states for axial chirality.

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays (e.g., MIC tests for antimicrobial activity) across multiple cell lines (e.g., E. coli ATCC 25922 vs. clinical isolates) to confirm concentration-dependent effects .
  • Metabolite Interference : Use LC-MS to rule out degradation products. For instance, 5-(aminomethyl)furan-3-carboxylic acid hydrochloride’s anti-inflammatory activity may vary due to pH-dependent hydrolysis .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model electrophilic aromatic substitution at the furan C-2 position.
  • Molecular Docking : Screen against targets like COX-2 (PDB ID: 5KIR) to prioritize derivatives for synthesis .

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